![molecular formula C19H19NO3S B6503251 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396768-37-8](/img/structure/B6503251.png)
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine
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Description
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.10856464 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H16N4O3S with a molecular weight of 344.39 g/mol. The structure features a piperidine ring substituted with a benzofuran moiety and a thiophene group, which are believed to contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of piperidine, including the compound , exhibit promising anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in various cancer cell lines. One study reported that a related piperidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .
The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor progression. The activation of IKKβ (IκB kinase) is crucial for NF-κB transcription, which plays a significant role in inflammation and cancer progression. Compounds similar to this compound have been shown to inhibit IKKβ, leading to reduced cancer cell viability .
Neuroprotective Effects
In addition to anticancer properties, some studies suggest that piperidine derivatives may exhibit neuroprotective effects. For example, compounds with similar structural features have been investigated for their ability to inhibit cholinesterase and modulate neurotransmitter systems, which are critical in neurodegenerative diseases like Alzheimer's .
Study 1: Antitumor Efficacy
A recent study focused on the synthesis and evaluation of piperidine derivatives for their antitumor efficacy. The compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Neuroprotection
Another research effort explored the neuroprotective potential of piperidine derivatives. The findings indicated that certain modifications could lead to improved inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H16N4O3S |
Molecular Weight | 344.39 g/mol |
Anticancer Activity | Yes |
Neuroprotective Potential | Yes |
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-16-4-2-3-14-11-17(23-18(14)16)19(21)20-8-5-13(6-9-20)15-7-10-24-12-15/h2-4,7,10-13H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUYOTAOHACFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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